Tert-butyl (5,6-dimethoxypyridin-2-YL)-methylcarbamate
Overview
Description
Tert-butyl (5,6-dimethoxypyridin-2-yl)-methylcarbamate is a chemical compound with the molecular formula C13H20N2O4 and a molecular weight of 268.31 g/mol . It is a heterocyclic compound that belongs to the pyridine family and is used primarily in research settings.
Preparation Methods
The synthesis of tert-butyl (5,6-dimethoxypyridin-2-yl)-methylcarbamate involves several steps. One common method includes the reaction of 5,6-dimethoxypyridin-2-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Tert-butyl (5,6-dimethoxypyridin-2-yl)-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Scientific Research Applications
Tert-butyl (5,6-dimethoxypyridin-2-yl)-methylcarbamate is used in various scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (5,6-dimethoxypyridin-2-yl)-methylcarbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used .
Comparison with Similar Compounds
Tert-butyl (5,6-dimethoxypyridin-2-yl)-methylcarbamate can be compared with other similar compounds such as:
Tert-butyl (5-methoxypyridin-2-yl)-methylcarbamate: This compound has one less methoxy group, which may affect its reactivity and binding properties.
Tert-butyl (6-methoxypyridin-2-yl)-methylcarbamate: Similar to the previous compound but with the methoxy group at a different position, leading to different chemical and biological properties.
Tert-butyl (5,6-dimethylpyridin-2-yl)-methylcarbamate: This compound has methyl groups instead of methoxy groups, which can significantly alter its chemical behavior and applications.
Biological Activity
Tert-butyl (5,6-dimethoxypyridin-2-YL)-methylcarbamate (CAS Number: 1142192-08-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.
- Molecular Formula : C₁₃H₂₀N₂O₄
- Molecular Weight : 268.32 g/mol
- Structure : The compound features a pyridine ring substituted with two methoxy groups and a tert-butyl carbamate moiety, which is critical for its biological activity.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Cell Signaling Modulation : It could interact with cell signaling pathways that regulate cell proliferation and apoptosis.
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which can protect cells from oxidative stress.
Anticancer Potential
Research has indicated that this compound exhibits significant anticancer activity:
- In Vitro Studies : In various cancer cell lines, the compound demonstrated growth inhibition at nanomolar concentrations. For instance, in glioblastoma and neuroblastoma models, it showed lower lethal concentration (LC50) values compared to standard chemotherapeutics, indicating higher potency against these malignancies .
Mechanistic Insights
The compound's effectiveness as an anticancer agent may be attributed to its ability to induce apoptosis and inhibit cell cycle progression. Studies have shown that it can enhance the effects of radiation therapy, making it a potential candidate for combination therapies in cancer treatment .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential:
- Absorption : The compound is likely well-absorbed due to its lipophilic nature.
- Distribution : Biodistribution studies in animal models indicate significant uptake in tumor tissues following oral administration.
- Metabolism : Further research is needed to elucidate the metabolic pathways involved in the biotransformation of this compound.
Safety and Toxicology
Preliminary toxicity assessments suggest that this compound has a favorable safety profile at therapeutic doses. However, comprehensive toxicological studies are essential to confirm its safety for clinical use.
Case Studies and Research Findings
- Combination Therapy with Radiation : A study demonstrated that when combined with a 4-Gy dose of radiation, the compound significantly reduced cell viability in glioblastoma cells .
- Cytotoxicity Across Cell Lines : The compound was evaluated against 60 different cancer cell lines as part of the NCI's drug screening program, revealing promising results with GI50 values predominantly in the nanomolar range .
Properties
IUPAC Name |
tert-butyl N-[(5,6-dimethoxypyridin-2-yl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-13(2,3)19-12(16)14-8-9-6-7-10(17-4)11(15-9)18-5/h6-7H,8H2,1-5H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZTUGNSHZTGIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673926 | |
Record name | tert-Butyl [(5,6-dimethoxypyridin-2-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142192-08-2 | |
Record name | tert-Butyl [(5,6-dimethoxypyridin-2-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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